molecular formula C10H12N2O3 B13823948 N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide

N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide

Cat. No.: B13823948
M. Wt: 208.21 g/mol
InChI Key: VZXKFUKUHAZIBK-IZZDOVSWSA-N
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Description

N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group attached to an ethylidene moiety, which is further connected to a dihydroxyphenyl ring. The presence of hydroxyl groups on the phenyl ring contributes to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide typically involves the condensation reaction between 2,5-dihydroxyacetophenone and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2,5-dihydroxyacetophenone in ethanol.
  • Add acetohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The hydrazide moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide
  • N’-[1-(3,5-dihydroxyphenyl)ethylidene]acetohydrazide
  • N’-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Uniqueness

N’-[1-(2,5-dihydroxyphenyl)ethylidene]acetohydrazide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 5 positions may enhance its antioxidant properties compared to similar compounds with different hydroxyl group placements.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C10H12N2O3/c1-6(11-12-7(2)13)9-5-8(14)3-4-10(9)15/h3-5,14-15H,1-2H3,(H,12,13)/b11-6+

InChI Key

VZXKFUKUHAZIBK-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=O)C)/C1=C(C=CC(=C1)O)O

Canonical SMILES

CC(=NNC(=O)C)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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